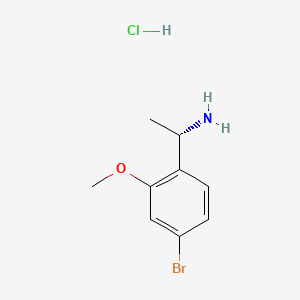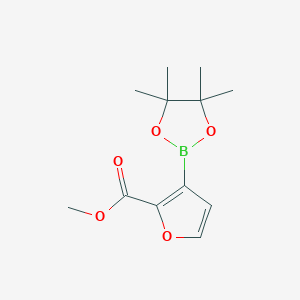
Trifluoromethylhexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,7-Trifluoroheptan-1-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a heptanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the catalytic hydrotrifluoromethylation of heptanal using Langlois reagent (sodium trifluoromethanesulfinate) under irradiation conditions . The reaction is carried out in the presence of a catalyst and yields the desired product after purification by column chromatography.
Industrial Production Methods: Industrial production of 7,7,7-trifluoroheptan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7,7-Trifluoroheptan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of 7,7,7-trifluoroheptanal or 7,7,7-trifluoroheptanone.
Reduction: Formation of 7,7,7-trifluoroheptane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7,7,7-Trifluoroheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7,7,7-trifluoroheptan-1-ol is primarily influenced by the presence of the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1-Heptanol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
7,7,7-Trifluoroheptane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 7,7,7-Trifluoroheptan-1-ol is unique due to the combination of a hydroxyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H13F3O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
7,7,7-trifluoroheptan-1-ol |
InChI |
InChI=1S/C7H13F3O/c8-7(9,10)5-3-1-2-4-6-11/h11H,1-6H2 |
Clé InChI |
JQDDAZCUGNDHPA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)
![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)








![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)
